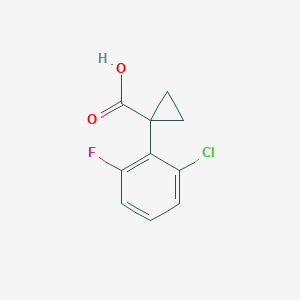
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride (CPCP-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as propylcyclopropanes, which are cyclic compounds containing a single ring of three carbon atoms and one nitrogen atom. CPCP-HCl is an important compound in the field of medicinal chemistry, as it has been used in the synthesis of a variety of pharmaceuticals, including the anticonvulsant drug lamotrigine. CPCP-HCl has also been used as a tool in the study of the biological effects of various compounds, including the effects of drugs on the central nervous system.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is thought to bind to the serotonin transporter and prevent it from reuptake serotonin, which leads to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to increase serotonin levels in the brain, which can lead to an increase in serotonin-dependent behaviors, such as increased pleasure-seeking behaviors. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has also been shown to increase levels of the neurotransmitter dopamine, which can lead to increased alertness and motivation. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to increase levels of the neurotransmitter norepinephrine, which can lead to increased arousal and alertness.
实验室实验的优点和局限性
The use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in lab experiments has a number of advantages. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively simple compound to synthesize and is readily available. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the central nervous system.
However, there are some limitations to the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in lab experiments. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a relatively potent compound, and care must be taken to ensure that it is used safely.
未来方向
For the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in scientific research include further studies into its mechanism of action and potential side effects. In addition, further research into the effects of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride on the serotonin transporter could provide insight into the development of new pharmaceuticals. Other potential future directions include the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in the study of the effects of drugs on the dopamine and norepinephrine transporters, as well as the use of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride in the study of the effects of various compounds on the central nervous system.
合成方法
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be synthesized in a two-step process. First, 4-chlorophenyl-2-propylcyclopropan-1-amine is synthesized from 4-chlorophenyl-2-propylcyclopropane and ammonia in the presence of a base. This reaction is followed by the addition of hydrochloric acid to the amine, which yields 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride.
科学研究应用
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used as a tool in the study of the biological effects of various compounds, including the effects of drugs on the central nervous system. 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used to study the effects of drugs on the neurotransmitter serotonin, and to investigate the effects of drugs on the serotonin transporter. In addition, 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has been used to study the effects of drugs on the dopamine transporter.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves the reaction of 4-chlorobenzyl cyanide with 1-bromo-2-propylcyclopropane, followed by reduction of the resulting nitrile to the amine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "4-chlorobenzyl cyanide", "1-bromo-2-propylcyclopropane", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzyl cyanide (1.0 equiv) and 1-bromo-2-propylcyclopropane (1.2 equiv) in dry diethyl ether and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir overnight at room temperature.", "Step 3: Quench the reaction by adding water and extract the organic layer with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting crude amine in methanol and add hydrochloric acid to form the hydrochloride salt.", "Step 6: Filter the precipitated salt and wash with cold methanol to obtain the final product." ] } | |
CAS 编号 |
1803583-64-3 |
产品名称 |
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride |
分子式 |
C12H17Cl2N |
分子量 |
246.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



